1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
CAS No.: 2549048-71-5
Cat. No.: VC11831298
Molecular Formula: C17H18F3N3O
Molecular Weight: 337.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549048-71-5 |
|---|---|
| Molecular Formula | C17H18F3N3O |
| Molecular Weight | 337.34 g/mol |
| IUPAC Name | 1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C17H18F3N3O/c1-12-7-21-23(8-12)11-14-9-22(10-14)16(24)6-13-3-2-4-15(5-13)17(18,19)20/h2-5,7-8,14H,6,9-11H2,1H3 |
| Standard InChI Key | IOTFEHKBDMHWTQ-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC2CN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
| Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Introduction
Overview of the Compound
The chemical name "1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one" suggests it is a complex organic molecule featuring:
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A pyrazole ring: A five-membered heterocyclic structure with two nitrogen atoms.
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An azetidine ring: A four-membered nitrogen-containing heterocycle.
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A trifluoromethyl group: A highly electronegative substituent often associated with enhanced biological activity.
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A ketone functional group: Indicating potential reactivity at the ethanone site.
Such compounds are often synthesized for pharmaceutical or agrochemical purposes due to their structural diversity and functional group arrangement.
Potential Applications
Based on structural features, this compound may have applications in:
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Pharmaceutical Development:
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Compounds with pyrazole and trifluoromethyl groups frequently exhibit biological activity, such as anti-inflammatory, antiviral, or anticancer properties.
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The azetidine ring is a common motif in drug design due to its rigidity and ability to enhance receptor binding.
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Chemical Research:
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The trifluoromethyl group can enhance metabolic stability and lipophilicity, making such compounds attractive for medicinal chemistry.
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Research Approach
To analyze or synthesize this compound, consider the following steps:
Literature Review
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Search databases like PubChem, ChemSpider, or Scopus for related compounds or derivatives.
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Review patents that may describe similar structures or synthetic pathways.
Synthesis
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The synthesis likely involves multistep organic reactions including:
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Functionalization of pyrazole and azetidine intermediates.
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Introduction of the trifluoromethyl group via electrophilic or nucleophilic fluorination methods.
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Biological Testing
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Test for potential bioactivity using assays tailored to target enzymes or receptors.
Computational Studies
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Use molecular docking or QSAR (Quantitative Structure-Activity Relationship) models to predict activity and optimize derivatives.
Data Representation
If detailed research data becomes available, it can be summarized in tables like the one below:
| Property | Value/Details |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | ~317.31 g/mol |
| Functional Groups | Pyrazole, Azetidine, Ketone, Trifluoromethyl |
| Predicted Applications | Pharmaceutical (e.g., anti-inflammatory) |
| Synthetic Challenges | Stability of azetidine ring; trifluoromethylation |
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